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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597 Get Quote

A Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Structural Context
2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0), often utilized as a scaffold in the

synthesis of kinase inhibitors and agrochemicals, presents a unique characterization challenge

due to its zwitterionic potential and multiple tautomeric forms.

This guide provides a technical roadmap for the spectroscopic validation of this compound.

Unlike simple pyridines, the interplay between the electron-withdrawing 2-chloro and 3-carboxyl

groups against the electron-donating 5-hydroxyl group creates a distinct electronic signature.

Correct interpretation of this signature is critical to distinguish it from common regioisomers

(e.g., 6-hydroxy or 4-hydroxy variants) generated during nucleophilic substitution reactions.
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Property Detail

IUPAC Name 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid

Formula C₆H₄ClNO₃

Exact Mass 172.99 g/mol

Isotopic Signature Distinct 3:1 ratio (³⁵Cl/³⁷Cl)

Key Functional Groups
Pyridine Nitrogen, Aryl Chloride, Carboxylic

Acid, Phenolic Hydroxyl

Spectroscopic Data Analysis
The following data sets represent the diagnostic signals required to confirm the identity of 2-
Chloro-5-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection: DMSO-d₆ is the required solvent. The compound is poorly soluble in CDCl₃

and CD₃OD may cause proton exchange that obscures the hydroxyl/carboxyl signals.

¹H NMR Diagnostic Table (400 MHz, DMSO-d₆)
Note: Chemical shifts (

) are reported as diagnostic ranges based on substituent chemical shift (SCS) additivity rules
for pyridines.
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Position Proton Multiplicity
Coupling (

)
(ppm)

Structural
Logic
(Causality)

H-6 Ar-H Doublet (d) ~2.5 - 3.0 Hz 8.0 – 8.3

Most

Deshielded:

Alpha to

Nitrogen.

Shielded

slightly by the

ortho-OH

group

compared to

unsubstituted

pyridine.

H-4 Ar-H Doublet (d) ~2.5 - 3.0 Hz 7.5 – 7.8

shielding/Des

hielding

Conflict:

Deshielded

by the

adjacent

COOH (pos

3) but

shielded by

the ortho-OH

(pos 5).

-OH Hydroxyl Broad Singlet - 10.0 – 11.5

Highly

variable;

dependent on

concentration

and water

content. May

broaden into

baseline.

-COOH Acid Broad Singlet - 13.0 – 14.0 Typical

carboxylic
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acid region.

Often

invisible if

trace water is

present.

Critical Validation Check: The Meta-Coupling Rule
The most common error in synthesizing this scaffold is misidentifying the regioisomer. You must

validate the coupling constant (

).

Observed

Hz: Indicates Vicinal Coupling (protons are neighbors). This suggests the 6-hydroxy or 4-
hydroxy isomer. REJECT SAMPLE.

Observed

Hz: Indicates Meta Coupling (protons separated by one carbon). This confirms the H4/H6
relationship required for the 5-hydroxy substitution. ACCEPT SAMPLE.

Mass Spectrometry (MS)
Method: ESI- (Negative Mode) is preferred due to the acidity of the carboxylic group and the

phenol.
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Ion m/z (Theoretical) Intensity Pattern Interpretation

[M-H]⁻ 171.99 100% (Base Peak)
Deprotonation of

Carboxylic Acid.

[M-H+2]⁻ 173.99 ~32%

Diagnostic Chlorine

Isotope: The presence

of ³⁷Cl confirms the

halogenation.

Fragment ~128 Variable

Decarboxylation ([M-

H]⁻ - CO₂). Common

in ortho-halo acids.

Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3200 – 3500 O-H Stretch
Broad band indicates H-

bonding (Acid + Phenol).

1680 – 1710 C=O Stretch

Confirming carboxylic acid

(lower shift due to

conjugation).

1050 – 1250 C-O Stretch Phenolic C-O stretch.

700 – 800 C-Cl Stretch
Fingerprint region confirmation

of halogen.

Structural Validation Logic (Visualization)
The following diagram illustrates the decision matrix for validating the regiochemistry of the

product using NMR data.
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Crude Product Isolated
(Target: 2-Cl-5-OH-Nicotinic Acid)

Acquire 1H NMR
(DMSO-d6)

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Measure Coupling Constant (J)
between Aromatic Protons

J = 7.0 - 9.0 Hz
(Vicinal Coupling)

Large J

J = 1.5 - 3.0 Hz
(Meta Coupling)

Small J

REJECT: Isomer Mismatch
(Likely 6-OH or 4-OH isomer)

ACCEPT: Correct Regiochemistry
(H4 and H6 are meta)

Click to download full resolution via product page

Caption: Logic flow for distinguishing the target 5-hydroxy isomer from common synthetic

byproducts using spin-spin coupling constants.

Experimental Characterization Protocol
To ensure high-fidelity data, follow this self-validating protocol. This workflow accounts for the

hygroscopic nature of nicotinic acids.

Step 1: Sample Preparation[6][7]
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Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove surface water.

Rationale: Water signals in DMSO can overlap with the critical H4/H6 signals or cause

proton exchange broadening.

Solvation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆.

Clarification: If the solution is cloudy (common with zwitterions), filter through a cotton plug

directly into the NMR tube.

Step 2: Acquisition Parameters[5]
Relaxation Delay (D1): Set to > 5 seconds. Rationale: Aromatic protons adjacent to

quadrupolar nuclei (Cl, N) and carboxylic acids have long T1 relaxation times. Short delays

lead to integration errors.

Scans: Minimum 64 scans for ¹H; Minimum 1024 scans for ¹³C.

Step 3: Data Processing & QC
Phasing: Apply manual phasing. Auto-phasing often fails near the large solvent peak.

Integration: Calibrate the integral of the H6 doublet (most downfield aromatic) to 1.0.

QC Check: Verify the H4 doublet integrates to 1.0 (±0.05). If the integral is < 0.9, check for

paramagnetic impurities or insufficient relaxation delay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-Chloro-5-
hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590597#spectroscopic-data-for-2-chloro-5-
hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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